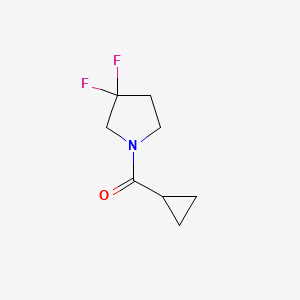

Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention from researchers due to its potential applications in medicinal chemistry. This compound is a cyclic amide derivative that contains a cyclopropyl ring and a difluoropyrrolidine moiety. The unique chemical structure of this compound has made it a promising candidate for drug discovery and development.

Aplicaciones Científicas De Investigación

Inhibition of Methanol Dehydrogenase

Cyclopropyl-derived inhibitors, including structures similar to cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone, have been studied for their effect on methanol dehydrogenase (MDH). Research indicates that such compounds can act as mechanism-based inhibitors, influencing the enzyme's activity by forming a specific type of adduct with its coenzyme, PQQ (pyrroloquinoline quinone) (Frank et al., 1989).

Synthesis of Histamine H3-Receptor Antagonists

Cyclopropyl compounds, akin to this compound, have been utilized in the synthesis of ciproxifan, a histamine H3-receptor antagonist. These compounds are vital in the preparation of such antagonists, demonstrating significant potential in medicinal chemistry (Stark, 2000).

Gold-Catalyzed Cycloisomerizations

Cyclopropyl compounds are used in gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to the formation of various carbonyl compounds. This method has been shown to yield products with high diastereoselectivities, making it an effective approach for synthesizing complex organic structures (Couty et al., 2009).

Synthesis of P2X7 Antagonist Clinical Candidates

This compound analogs have been explored for synthesizing P2X7 antagonists, which are potential treatments for mood disorders. These compounds are significant in the discovery and preclinical profiling of new clinical candidates (Chrovian et al., 2018).

Synthesis of Anti-Mycobacterial Agents

Certain cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities. These compounds have shown promising results against M. tuberculosis H37Rv in vitro, indicating their potential as new anti-mycobacterial agents (Dwivedi et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins lead to increased insulin synthesis and release, decreased glucagon release, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The action of this compound primarily affects the glucose-insulin regulation pathway . By inhibiting DPP-4, it prolongs the action of incretins, leading to enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption, with maximal plasma concentrations achieved within 1 hour after oral administration . The majority of the administered dose is detected in the urine and feces . The compound undergoes metabolism, primarily due to hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and phase II metabolic pathways such as carbamoyl glucuronidation and glucosidation .

Result of Action

The result of this compound’s action is a decrease in blood glucose levels. This is achieved through the increased secretion of insulin and decreased release of glucagon, leading to reduced hepatic glucose production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect its metabolism and clearance . Additionally, factors such as diet, exercise, and overall health status can influence the body’s response to the drug.

Propiedades

IUPAC Name |

cyclopropyl-(3,3-difluoropyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NO/c9-8(10)3-4-11(5-8)7(12)6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWACNGJUMBOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2887885.png)

![2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2887891.png)